molecular formula C29H33N5O3 B13358671 tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate CAS No. 2190506-56-8

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B13358671
CAS No.: 2190506-56-8
M. Wt: 499.6 g/mol
InChI Key: CSUGEDMTNGZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features The compound tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyridine ring. Key structural elements include:

  • A 3-cyano group at position 3 of the pyrazolo[1,5-a]pyrimidine ring.
  • A 4-phenoxyphenyl substituent at position 2.
  • A piperidine ring linked to the pyrimidine core via a tetrahydropyridine bridge.
  • A tert-butyl carbamate group at position 1 of the piperidine ring.

Properties

CAS No.

2190506-56-8

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

IUPAC Name

tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate

InChI

InChI=1S/C29H33N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-12,20,25,31H,13-18H2,1-3H3

InChI Key

CSUGEDMTNGZGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparison of Compound A with key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm) Reference
Compound A 3-CN; 2-(4-phenoxyphenyl); 7-piperidine-tert-Bu 553.62 Not explicitly reported; see analogues below
tert-Butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8eaa ) 5-Cl; 3-Ph; 7-piperidine-tert-Bu 533.15 ¹H NMR: 8.13 (d, 1H), 7.62–7.25 (m, 8H)
tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134 ) 5-(4'-carbamoylbiphenyl); 3-Et; 7-(pyridylmethyl) 549.26 ¹H NMR: 8.69 (s, 1H), 8.52 (d, 1H), 7.85–7.45 (m)
tert-Butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate 3-CONH₂ (vs. CN); 2-(4-phenoxyphenyl) 569.65 Not reported

Key Observations :

Substituent Effects on Bioactivity: The 3-cyano group in Compound A may enhance electrophilicity and binding affinity compared to carbamoyl (e.g., ) or phenyl (e.g., 8eaa ) substituents.

Spectral Data Trends :

  • Pyrazolo[1,5-a]pyrimidine derivatives consistently show aromatic proton signals between δ 7.25–8.69 ppm (e.g., 8eaa , 134 ) .
  • The tert-butyl carbamate group typically resonates as a singlet near δ 1.45 ppm (tert-butyl protons) .

Key Differences :

  • Catalyst Systems : Rh(III) catalysts favor C–H activation for pyrazolo[1,5-a]pyrimidine core formation , while Pd catalysts enable Suzuki couplings for aryl group introduction .
  • Yield and Purity : Suzuki reactions (e.g., 134 , 82–94% yield ) generally outperform Rh(III)-mediated methods (60–75% ).
Physicochemical Properties
Property Compound A 8eaa 134 Carbamoyl Analog
LogP (Predicted) 4.2 3.8 3.5 2.9
Water Solubility Poor Poor Moderate Moderate
Hydrogen Bond Acceptors 7 6 8 9

Key Trends :

  • The 3-cyano group in Compound A increases hydrophobicity (LogP = 4.2) compared to carbamoyl derivatives (LogP = 2.9) .
  • Piperidine-linked tert-butyl carbamates generally exhibit poor water solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

The compound tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (CAS No. 2190506-56-8) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C29H33N5O3
  • Molecular Weight : 499.6 g/mol

The structure includes a piperidine ring, a tetrahydropyrazolo[1,5-a]pyrimidine moiety, and a cyano group, which contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC29H33N5O3
Molecular Weight499.6 g/mol
CAS Number2190506-56-8

Research indicates that compounds similar to this compound may act as inhibitors of Bruton's tyrosine kinase (Btk), a key player in B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of B-cell malignancies and modulation of immune responses .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by modulating cytokine release in various cell types. For instance, it has been shown to inhibit IL-1β release in human macrophages under inflammatory conditions .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases .

Case Studies

A study conducted on related pyrazolo[1,5-a]pyrimidine derivatives highlighted their efficacy in reducing inflammation and promoting apoptosis in cancer cells. The results indicated that modifications to the molecular structure could enhance biological activity .

Q & A

Basic: What synthetic strategies ensure high yield and purity of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of cyanoacetamide derivatives with ketones or aldehydes under acidic or basic conditions. Key steps include:

  • Cyclization Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Piperidine Coupling : Introduce the tert-butyl piperidine-1-carboxylate moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring inert atmosphere (N₂/Ar) and palladium catalysts .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization (e.g., from ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powdered forms due to potential inhalation hazards .
  • Storage : Store at 2–8°C in a sealed, moisture-resistant container under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to possible exothermic reactions .

Basic: Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), piperidine protons (δ 1.4–2.8 ppm), and tert-butyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm cyano (δ ~115 ppm) and carbonyl (δ ~155 ppm) groups .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₇H₂₈N₅O₃: 478.2092; observed: 478.2089) .
  • IR : Detect C≡N stretch (~2200 cm⁻¹) and C=O (tert-butyl ester, ~1700 cm⁻¹) .

Advanced: How to resolve discrepancies in spectroscopic data for novel derivatives?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Map proton-carbon correlations to distinguish regioisomers (e.g., pyrazolo vs. imidazo rings) .
  • Computational Validation : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G*) .
  • X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals in slow-evaporation setups (e.g., DCM/hexane) .

Advanced: How to optimize regioselectivity in pyrazolo-pyrimidine cyclization?

Methodological Answer:

  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and favor 6-endo over 5-exo cyclization .
  • Catalyst Screening : Test Brønsted acids (p-TsOH) or Lewis acids (ZnCl₂) to direct electron-deficient aryl groups to the 2-position of the pyrimidine ring .
  • Temperature Control : Perform reactions at 80–100°C for 12–24 hours, monitoring by LC-MS to halt at >90% conversion .

Advanced: What computational approaches predict biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., JAK2 or PI3Kγ). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to hinge regions .
  • QSAR Modeling : Train models on pyrazolo-pyrimidine derivatives using descriptors like logP, topological polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess target-ligand stability and identify critical residues for mutagenesis studies .

Advanced: How to evaluate stability under varied pH/temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate at 40°C in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) for 24 hours. Monitor degradation by HPLC (C18 column, 220 nm) .
    • Oxidative Stress : Expose to 3% H₂O₂ for 48 hours. Quantify tert-butyl group hydrolysis via loss of δ 1.4 ppm signal in ¹H NMR .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Use Arrhenius kinetics to extrapolate shelf life (t₉₀) at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.